Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry
Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-3-methylquinoline-4-carboxylic Acid (CAS 5467-57-2)
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1][2] This guide focuses on a specific, highly versatile derivative: 2-Chloro-3-methylquinoline-4-carboxylic acid (CAS 5467-57-2). The presence of a chloro group at the 2-position and a carboxylic acid at the 4-position makes this molecule a valuable intermediate for the synthesis of diverse bioactive molecules.[3] Researchers in drug discovery and development utilize this compound to create novel therapeutic agents with enhanced efficacy and targeted action.[3][4]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, properties, reactivity, and analytical characterization of 2-Chloro-3-methylquinoline-4-carboxylic acid, providing both theoretical understanding and practical, field-proven insights.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. Below is a summary of the key physicochemical and structural data for 2-Chloro-3-methylquinoline-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 5467-57-2 | [3] |
| Molecular Formula | C₁₁H₈ClNO₂ | [5] |
| Molecular Weight | 221.64 g/mol | [5] |
| IUPAC Name | 2-chloro-3-methylquinoline-4-carboxylic acid | [5] |
| Appearance | White to off-white or pale yellow solid | [3][6] |
| Melting Point | Approximately 244 °C | [6][7] |
| Purity | Typically ≥97% | |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [8] |
| SMILES | CC1=C(C2=CC=CC=C2N=C1Cl)C(=O)O | [5] |
| InChI | InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H,14,15) | [5] |
Synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid: The Pfitzinger Reaction
The Pfitzinger reaction, a classic and robust method for the synthesis of substituted quinoline-4-carboxylic acids, is the most common route to this compound.[9] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10]
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-defined mechanistic pathway:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[10]
-
Condensation and Imine Formation: The keto-acid intermediate then condenses with the carbonyl compound (in this case, methyl ethyl ketone) to form an imine (Schiff base).[11]
-
Tautomerization: The imine tautomerizes to the more stable enamine.[9]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[9]
To specifically synthesize 2-Chloro-3-methylquinoline-4-carboxylic acid, 5-chloroisatin and methyl ethyl ketone are the required starting materials. The chloro-substituent on the isatin ring is carried through the reaction to the final product.
Caption: Synthetic pathway for 2-Chloro-3-methylquinoline-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-Chloro-3-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Materials:
-
5-Chloroisatin
-
Methyl ethyl ketone (MEK)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Water
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2 molar equivalents relative to isatin) in a mixture of absolute ethanol and water.
-
Addition of 5-Chloroisatin: Add 5-chloroisatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature for approximately one hour. The color of the solution should change, indicating the ring opening of the isatin.[9]
-
Addition of Carbonyl Compound: Slowly add methyl ethyl ketone (2 molar equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus or Congo red paper). A precipitate of the crude product should form.[12]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-Chloro-3-methylquinoline-4-carboxylic acid.[12]
Caption: Experimental workflow for the synthesis of the target compound.
Reactivity and Applications in Drug Development
The chemical structure of 2-Chloro-3-methylquinoline-4-carboxylic acid offers two primary points for chemical modification: the chloro group at the 2-position and the carboxylic acid at the 4-position. This dual reactivity makes it a highly valuable building block in medicinal chemistry.
-
The 2-Chloro Group: The chlorine atom is a good leaving group, making the 2-position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to generate a library of novel quinoline derivatives.
-
The 4-Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and acid chlorides.[13] Amide coupling reactions are particularly common in drug development to link the quinoline core to other pharmacophores.[14]
The quinoline-4-carboxylic acid motif itself is known to be a key pharmacophore in compounds with a range of biological activities, including:
-
Anticancer: Some derivatives have shown potent anticancer activity by inhibiting enzymes crucial for cancer cell proliferation.[1]
-
Antibacterial: The quinolone and fluoroquinolone classes of antibiotics, which are based on a similar core structure, act by inhibiting bacterial DNA gyrase.[1]
-
Antiviral and Anti-inflammatory: Various quinoline derivatives have demonstrated potential as antiviral and anti-inflammatory agents.[3][15]
Analytical Characterization
The identity and purity of synthesized 2-Chloro-3-methylquinoline-4-carboxylic acid must be confirmed through a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch should be observed around 1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The exact chemical shifts of the aromatic protons would depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (221.64 g/mol ).[16] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the molecular ion cluster.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-3-methylquinoline-4-carboxylic acid.
-
Hazards: This compound is classified as a skin and eye irritant.[8][17] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
Conclusion
2-Chloro-3-methylquinoline-4-carboxylic acid is a pivotal intermediate for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis via the Pfitzinger reaction, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
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